molecular formula C15H26Cl2N2O B4173247 N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

Cat. No. B4173247
M. Wt: 321.3 g/mol
InChI Key: RBJUVHVZCXQINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as Flibanserin, is a pharmaceutical drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition characterized by a persistent lack of sexual desire and can cause significant distress in affected women. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.

Mechanism of Action

Flibanserin works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 1A receptor agonist and a serotonin 2A receptor antagonist, which results in an increase in dopamine and norepinephrine levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the increase in sexual desire observed in clinical trials.
Biochemical and Physiological Effects:
Flibanserin has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of sexual desire. In addition, Flibanserin has also been shown to decrease levels of serotonin in the brain, which is a neurotransmitter that is associated with sexual inhibition.

Advantages and Limitations for Lab Experiments

One of the advantages of using Flibanserin in lab experiments is that it is a well-characterized drug that has been extensively studied for its effects on sexual desire. This makes it a useful tool for researchers who are studying the neurobiology of sexual desire. However, one of the limitations of using Flibanserin in lab experiments is that it is a pharmaceutical drug that is subject to regulation by the N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride. This can make it difficult for researchers to obtain and use the drug in their experiments.

Future Directions

There are a number of future directions for research on Flibanserin. One area of research is the potential use of Flibanserin in the treatment of other conditions such as depression and anxiety. Another area of research is the development of new drugs that target the same neurotransmitters as Flibanserin but with improved efficacy and fewer side effects. Finally, there is a need for further research on the long-term effects of Flibanserin use, particularly in terms of its effects on sexual function and overall health.

Scientific Research Applications

Flibanserin has been extensively studied for its potential use in the treatment of HSDD. Clinical trials have shown that Flibanserin can significantly increase the number of satisfying sexual events and improve sexual desire in premenopausal women with HSDD. In addition, Flibanserin has also been studied for its potential use in the treatment of other conditions such as depression and anxiety.

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.2ClH/c1-2-14-3-5-15(6-4-14)13-16-7-8-17-9-11-18-12-10-17;;/h3-6,16H,2,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUVHVZCXQINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
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N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
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N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
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N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
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N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
Reactant of Route 6
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N-(4-ethylbenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride

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